molecular formula C9H19NO2 B8505125 Methyl 6-amino-2,2-dimethylhexanoate

Methyl 6-amino-2,2-dimethylhexanoate

カタログ番号: B8505125
分子量: 173.25 g/mol
InChIキー: LVHQJSYYYWJPRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-amino-2,2-dimethylhexanoate is a branched-chain ester featuring an amino group at the sixth carbon and two methyl groups at the second carbon of the hexanoate backbone. Its molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol. The compound’s structure combines hydrophobic (dimethyl groups) and hydrophilic (amino and ester) moieties, making it a versatile intermediate in pharmaceutical and polymer synthesis.

特性

分子式

C9H19NO2

分子量

173.25 g/mol

IUPAC名

methyl 6-amino-2,2-dimethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-9(2,8(11)12-3)6-4-5-7-10/h4-7,10H2,1-3H3

InChIキー

LVHQJSYYYWJPRZ-UHFFFAOYSA-N

正規SMILES

CC(C)(CCCCN)C(=O)OC

製品の起源

United States

類似化合物との比較

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 6-amino-2,2-dimethylhexanoate C₉H₁₉NO₂ 173.25 Ester, amino, dimethyl
Methyl 6-hydroxyhexanoate () C₇H₁₄O₃ 146.18 Ester, hydroxyl
Dimethyl 6,6'-[3,6-pyridazinediylbis(thio)]bis[2,2-dimethylhexanoate] () C₂₂H₃₆N₂O₄S₂ 480.67 Ester, dimethyl, pyridazine-thio
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () C₈H₁₇NO₂ 159.23 Ester, methylamino, dimethyl

Key Observations :

  • The amino group at position 6 distinguishes the target compound from Methyl 6-hydroxyhexanoate, which has a hydroxyl group instead. This substitution likely enhances hydrogen-bonding capacity and reactivity in biological systems .
  • The shorter chain in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate () reduces steric hindrance, possibly favoring synthetic accessibility but limiting hydrophobic interactions .

Key Observations :

  • The target compound’s synthesis likely parallels methods for bromoester intermediates, as seen in , where bromo groups are displaced by nucleophiles (e.g., amines) .
  • Fluorinated analogs () require specialized fluorination techniques, enhancing enzyme inhibition but increasing synthetic complexity .

Key Observations :

  • The amino group position (e.g., C6 in hexanoate vs. C3 in pyridinols) influences target specificity. Pyridine-based amino compounds () show anti-inflammatory activity, suggesting the target compound may share similar mechanisms .
  • Fluorination () enhances enzyme inhibition but introduces toxicity risks absent in non-fluorinated analogs like the target compound .

Physicochemical Properties

  • Stability : The ester group may confer susceptibility to hydrolysis, contrasting with thio-linked analogs (), which are more stable under physiological conditions .

準備方法

Acid-Catalyzed Esterification

Sulfuric acid remains the most widely used catalyst due to its cost-effectiveness and high activity. However, recent advancements highlight the use of silanol-rich mesoporous catalysts (e.g., MCM-41) for improved selectivity. For example, MCM-41 demonstrated a 92.6% yield in esterification reactions under similar conditions, attributed to its high surface area and tunable acidity.

Table 1: Comparison of Catalysts in Direct Esterification

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄801285
MCM-4170892.6
Amberlyst-15651088

Reductive Amination of Methyl 2,2-Dimethyl-6-Oxohexanoate

Reductive amination offers a versatile pathway by introducing the amine group post-ester formation. Methyl 2,2-dimethyl-6-oxohexanoate is reacted with ammonia or ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.

Optimization of Reducing Agents

Hydrogenation over Pd/C (5 wt%) at 50–60°C and 3–5 bar H₂ pressure achieves 78–84% yield, while NaBH₃CN in methanol at room temperature provides 70–75% yield. The choice of reducing agent impacts stereochemical outcomes and functional group tolerance.

Nitro Reduction Followed by Esterification

This two-step approach begins with the synthesis of methyl 6-nitro-2,2-dimethylhexanoate, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Nitration and Reduction

The nitro intermediate is synthesized via nitration of methyl 2,2-dimethylhex-5-enoate using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 65–70% of the nitro compound. Subsequent hydrogenation over Raney nickel at 30–40°C and 1–2 bar H₂ achieves 90–95% conversion.

Table 2: Nitro Reduction Efficiency

CatalystPressure (bar)Temperature (°C)Yield (%)
Raney Ni23593
Pd/C12585
PtO₂34088

Phase-Transfer Catalyzed Methylation

Adapting methodologies from pyrimidine synthesis, methylation of 6-amino-2,2-dimethylhexanoic acid’s carboxylate salt using dimethyl sulfate (DMS) or methyl iodide under phase-transfer conditions (e.g., tetrabutylammonium bromide) provides an alternative route.

Reaction Conditions

In a toluene/water biphasic system with NaOH (2.5 equiv), DMS (1.2 equiv), and TBAB (0.1 equiv), the reaction proceeds at 60–80°C for 8–10 hours, yielding 80–85% of the methyl ester. Dimethyl carbonate (DMC) offers a greener alternative, albeit with slightly lower yields (75–78%).

Enzymatic Approaches and Biocatalysis

Recent studies explore lipase-catalyzed transesterification of ethyl 6-amino-2,2-dimethylhexanoate with methanol. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 90–95% conversion at 40°C in 24 hours, offering excellent enantioselectivity (>99% ee) for chiral variants .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 6-amino-2,2-dimethylhexanoate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves substituting bromo precursors (e.g., methyl 6-bromo-2,2-dimethylhexanoate) with amino groups under nucleophilic conditions. For example, heating with ammonia or protected amines in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours can yield the target compound. Yield optimization requires strict control of stoichiometry, temperature, and exclusion of moisture . Post-reaction, vacuum distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data should researchers expect?

  • Methodological Answer :

  • NMR : The 1^1H-NMR spectrum should show a singlet for the two methyl groups (δ ~1.02 ppm, 9H) and a triplet for the methyl ester (δ ~3.79 ppm, 3H). The amino proton appears as a broad singlet (δ ~9.00 ppm) in DMSO-d6_6 .
  • MS : ESI-MS typically displays a molecular ion peak at m/z = 189.2 [M+H]+^+ .
  • HPLC : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric purity, with retention times varying based on derivatization .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent skin contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse immediately with water for 15 minutes and consult a physician. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between this compound and its analogs?

  • Methodological Answer : Contradictions in 1^1H-NMR peaks (e.g., splitting patterns or chemical shifts) often arise from steric effects or hydrogen bonding. Use deuterated solvents with varying polarity (e.g., CDCl3_3 vs. DMSO-d6_6) to assess proton exchange rates. For ambiguous cases, 2D NMR (e.g., COSY, HSQC) clarifies coupling relationships and assigns signals to specific protons .

Q. What strategies enable selective functionalization of the amino group without ester hydrolysis?

  • Methodological Answer : Protect the amino group with a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group before ester modification. For example, Boc protection involves reacting the compound with di-tert-butyl dicarbonate in THF at 0°C, followed by deprotection with HCl/dioxane . Alternatively, use mild acylating agents (e.g., acetyl chloride in dichloromethane) at low temperatures to avoid ester cleavage .

Q. How can reaction conditions be optimized for bromo-to-amino substitution in sterically hindered environments?

  • Methodological Answer : Steric hindrance from the 2,2-dimethyl group slows nucleophilic substitution. To enhance reactivity:

  • Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Increase reaction temperature to 80–100°C and extend time to 24–48 hours.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine accessibility .

Q. What purification challenges arise during synthesis, and how can column chromatography be optimized?

  • Methodological Answer : Co-elution of byproducts (e.g., unreacted bromo precursor) is common. Use gradient elution (e.g., 5% to 30% ethyl acetate in hexane) on silica gel columns. Monitor fractions via TLC (Rf_f ~0.4 in hexane/ethyl acetate 7:3). For persistent impurities, employ flash chromatography with smaller silica particle sizes (40–63 µm) .

Q. How do researchers analyze and mitigate byproduct formation during esterification or aminolysis?

  • Methodological Answer : Byproducts like dimerized esters or hydrolyzed acids form under acidic/basic conditions. Mitigation strategies include:

  • Using anhydrous solvents and molecular sieves to suppress hydrolysis.
  • Adding catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate aminolysis and reduce side reactions.
  • Analyzing crude mixtures via LC-MS to identify byproducts and adjust reagent ratios .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。